molecular formula C25H37N5O2 B14414178 3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine CAS No. 87040-72-0

3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine

Cat. No.: B14414178
CAS No.: 87040-72-0
M. Wt: 439.6 g/mol
InChI Key: QWVBCPIXQKIUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine (CAS 87040-72-0) is a synthetic acridine derivative with significant research potential in oncology, microbiology, and virology. This compound features a molecular formula of C25H37N5O2 and a molecular weight of 439.59 g/mol . Acridine derivatives are extensively investigated for their broad-spectrum biological activities, primarily due to their planar heterocyclic structure that enables intercalation into DNA, thereby disrupting replication processes in target cells . The structural motif of this compound, characterized by diethylaminoethoxy extensions and diamine substitutions on the acridine core, is designed to enhance interaction with biomolecular targets such as enzymes and genetic material. Researchers value this acridine analogue for its potential multi-target mechanisms of action. Acridine-based compounds are known to act as DNA intercalators, inhibit critical enzymes including topoisomerases and telomerases, and demonstrate antiviral activity against various viral targets . Related acridine compounds have been shown to inactivate SARS-CoV-2, suggesting potential application in coronavirus research . The specific pattern of substitutions on the acridine core is strategically designed to optimize DNA binding affinity and cellular penetration while modulating selectivity. This compound is offered exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Proper handling procedures and storage under recommended conditions are essential to maintain compound integrity. Researchers can utilize this chemical for various investigative applications including in vitro biological screening, structure-activity relationship studies, and as a building block for developing novel acridine-based therapeutic candidates.

Properties

CAS No.

87040-72-0

Molecular Formula

C25H37N5O2

Molecular Weight

439.6 g/mol

IUPAC Name

3,6-bis[2-(diethylamino)ethoxy]acridine-4,5-diamine

InChI

InChI=1S/C25H37N5O2/c1-5-29(6-2)13-15-31-20-11-9-18-17-19-10-12-21(32-16-14-30(7-3)8-4)23(27)25(19)28-24(18)22(20)26/h9-12,17H,5-8,13-16,26-27H2,1-4H3

InChI Key

QWVBCPIXQKIUTC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C2=NC3=C(C=CC(=C3N)OCCN(CC)CC)C=C2C=C1)N

Origin of Product

United States

Preparation Methods

Cyclization of Diphenylamine Derivatives

A classical method involves cyclizing diphenylamine precursors under acidic conditions. For example, 1,3-phenylenediamine is heated with formic acid and zinc chloride in glycerol to form 3,6-diaminoacridine intermediates. This approach, adapted from early acridine syntheses, yields the core structure but requires optimization to introduce ethoxy and diethylamino groups.

Reaction Conditions :

  • Catalyst : ZnCl₂ (dehydrating agent)
  • Solvent : Glycerol
  • Temperature : 150–200°C
  • Yield : ~50–60% (crude)

Palladium-Catalyzed Coupling

Modern approaches use Suzuki-Miyaura coupling to build the acridine core. For instance, boronic acid-functionalized intermediates are coupled with halogenated benzene derivatives in the presence of Pd(PPh₃)₄. This method offers better regiocontrol for subsequent functionalization.

Example Protocol :

3,6-Dibromoacridine (1 eq), bis(pinacolato)diboron (2.2 eq), Pd(PPh₃)₄ (0.03 eq), KOAc (5 eq)  
Solvent: 1,4-Dioxane  
Temperature: 85°C, 5 h  
Yield: 45%  

Introduction of 4,5-Diamino Groups

Amination at positions 4 and 5 is achieved via nitration followed by reduction:

Nitration

The acridine core is nitrated using mixed acids (HNO₃/H₂SO₄) at 0–5°C. For 3,6-disubstituted acridines, this selectively targets positions 4 and 5 due to electronic effects.

Reduction of Nitro Groups

Nitro groups are reduced to amines using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.

Optimized Conditions :

  • Catalyst : 10% Pd/C
  • Solvent : Ethanol
  • Pressure : 1 atm H₂
  • Yield : 85–90%

Functionalization with Diethylaminoethoxy Side Chains

The 3,6-positions are modified via nucleophilic substitution or Mitsunobu reactions:

Alkylation with Diethylaminoethyl Chloride

A two-step process introduces the ethoxy-diethylamino groups:

  • Ethoxylation :
    Acridine intermediates react with ethylene glycol ditosylate in DMF/K₂CO₃ to install ethoxy bridges.

    3,6-Dihydroxyacridine-4,5-diamine (1 eq), ethylene glycol ditosylate (2.2 eq)  
    Base: K₂CO₃ (3 eq)  
    Solvent: DMF, 80°C, 12 h  
    Yield: 70%  
    
  • Amination with Diethylamine :
    The ethoxy intermediates undergo nucleophilic substitution with diethylamine in refluxing THF.

    3,6-Bis(2-chloroethoxy)acridine-4,5-diamine (1 eq), diethylamine (4 eq)  
    Solvent: THF, 60°C, 24 h  
    Yield: 65%  
    

Mitsunobu Reaction for Direct Coupling

For higher regioselectivity, the Mitsunobu reaction links pre-formed diethylaminoethanol to the acridine core:

3,6-Dihydroxyacridine-4,5-diamine (1 eq), diethylaminoethanol (2.2 eq), DIAD (2.2 eq), PPh₃ (2.2 eq)  
Solvent: THF, 0°C → RT, 12 h  
Yield: 75%  

Purification and Characterization

Final purification typically involves:

  • Column Chromatography : Silica gel with CH₂Cl₂/MeOH (9:1)
  • Recrystallization : Morpholine or ethanol/water mixtures
  • Analytical Data :
    • Molecular Formula : C₂₅H₃₇N₅O₂
    • MS (ESI) : m/z 439.6 [M+H]⁺
    • ¹H NMR (DMSO-d₆) : δ 1.02 (t, 12H, CH₂CH₃), 3.42 (q, 8H, NCH₂), 4.21 (t, 4H, OCH₂), 6.78–8.45 (m, 4H, acridine-H)

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Classical Cyclization Low-cost reagents Low regioselectivity, byproducts 50–60
Suzuki Coupling High regiocontrol Expensive catalysts 45–70
Mitsunobu Reaction Direct coupling, no intermediates Requires stoichiometric PPh₃ 70–75

Chemical Reactions Analysis

Types of Reactions

3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinone derivatives.

    Reduction: Reduction of the acridine core can lead to dihydroacridine derivatives.

    Substitution: Substitution reactions can occur at the amino or ether groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various acridine derivatives, such as quinones, dihydroacridines, and substituted acridines .

Scientific Research Applications

3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation. This involves the insertion of the acridine moiety between DNA base pairs, disrupting the helical structure and affecting biological processes such as replication and transcription. The intercalation is driven by charge transfer and π-stacking interactions .

Comparison with Similar Compounds

Acridine Derivatives with Varied Substituents

The following table compares 3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine with key analogs:

Compound Name Substituents (3,6-positions) 4,5-Position Groups Key Properties/Applications Source
This compound Diethylaminoethoxy Diamine High reactivity, immunomodulatory potential
3,6-Bis(2-piperidinoethoxy)-4,5-dimethylacridine Piperidinoethoxy Dimethyl Reduced solubility; antitumor activity Example 8,
3,6-Bis[2-(diethylamino)ethoxy]-4,5-acridine dimethanol Diethylaminoethoxy Dimethanol Intermediate for oxidation reactions; mp 242–244°C Example 12,
3,6-Bis[2-(diethylamino)ethoxy]-4,5-diformylacridine Diethylaminoethoxy Diformyl Electrophilic reactivity; used in conjugation Example 14,

Key Observations :

  • Substituent Effects: Replacing diethylaminoethoxy with piperidinoethoxy (Example 8, ) introduces bulkier amine groups, reducing solubility but enhancing lipophilicity for membrane penetration.
  • Functional Group Impact: The diamine groups in the target compound improve nucleophilic reactivity compared to dimethanol or diformyl derivatives, enabling diverse chemical modifications .
  • Thermal Stability: Dimethanol derivatives exhibit higher melting points (242–244°C), likely due to hydrogen bonding, whereas diamine analogs may prioritize solubility over thermal resilience .

Non-Acridine Compounds with Diethylaminoethoxy Moieties

Amiodarone Hydrochloride ():

  • Structure: A benzofuran derivative with diethylaminoethoxy and diiodophenyl groups.
  • Comparison: While both compounds share diethylaminoethoxy substituents, amiodarone’s benzofuran core and iodine atoms confer distinct antiarrhythmic properties, contrasting with the acridine-based immunomodulatory focus of the target compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, acridine derivatives often involve refluxing intermediates with alkylating agents (e.g., diethylaminoethyl chloride) in polar aprotic solvents like DMF or dioxane. Optimization includes adjusting stoichiometry, temperature (e.g., 75–100°C), and reaction duration (5–7 hours). Catalysts like triethylamine or molecular sieves may enhance yields. Purification typically involves recrystallization or column chromatography using silica gel . Monitoring via TLC (with UV visualization) ensures reaction completion .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and diethylaminoethoxy side chains.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • Elemental analysis to validate empirical formula.
  • UV-Vis spectroscopy to detect acridine’s characteristic absorption bands (e.g., ~260 nm and ~360 nm) .

Advanced Research Questions

Q. How can researchers evaluate the DNA-binding affinity of this compound, and what experimental controls are essential?

  • Methodological Answer :

  • UV-Vis titration : Monitor hypochromicity and red shifts in the acridine spectrum upon adding DNA (e.g., calf thymus DNA). Calculate binding constants (Kb) using the Benesi-Hildebrand equation.
  • Fluorescence quenching : Measure emission intensity changes (excitation ~360 nm) with increasing DNA concentration.
  • Ethidium bromide displacement assays : Use fluorescence polarization to confirm intercalation.
  • Controls : Include scrambled DNA or RNA to test specificity, and use known intercalators (e.g., ethidium) for calibration .

Q. What strategies resolve contradictions in reported biological activities of structurally related acridine derivatives (e.g., antiviral vs. anticancer effects)?

  • Methodological Answer :

  • Dose-response profiling : Test the compound across multiple concentrations (nM–µM) in diverse cell lines (e.g., L929 fibroblasts, HeLa) and viral models (e.g., VSV, HSV-1).
  • Mechanistic studies : Perform RNA-seq or proteomics to identify differentially expressed pathways.
  • Structural analogs : Synthesize derivatives with modified diethylaminoethoxy groups or acridine core substitutions to isolate activity drivers.
  • Statistical validation : Use ANOVA or Bayesian meta-analysis to reconcile conflicting datasets .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target specificity?

  • Methodological Answer :

  • Modify substituents : Replace diethylamino groups with bulkier amines (e.g., piperazine) to alter steric effects. Adjust ethoxy chain length to modulate solubility.
  • Functional assays : Test derivatives in parallel for cytotoxicity (MTT assay), DNA binding, and enzymatic inhibition (e.g., topoisomerase II).
  • Molecular docking : Simulate interactions with target proteins (e.g., DNA gyrase) using software like AutoDock Vina. Prioritize derivatives with higher binding scores .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in acridine derivative studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response) to calculate IC₅₀ values.
  • Hill slope analysis : Assess cooperativity in dose-response curves.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare multiple derivatives.
  • Software tools : Use GraphPad Prism or R packages (drc, ggplot2) for visualization .

Q. How should researchers address discrepancies in synthetic yields between batch reactions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading).
  • In-line monitoring : Employ FTIR or ReactIR to track intermediate formation in real time.
  • Scale-up protocols : Ensure consistent stirring rates and heating uniformity in larger reactors.
  • Impurity profiling : Identify byproducts via LC-MS and adjust purification steps (e.g., gradient elution in HPLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.